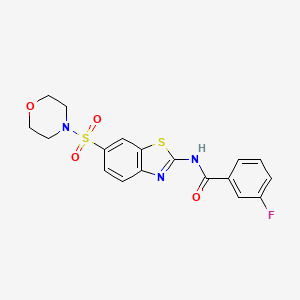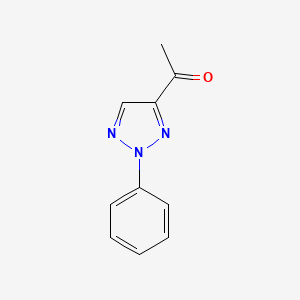
3-fluoro-N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-fluoro-N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)benzamide is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential as a drug candidate.
Scientific Research Applications
Antimicrobial and Antifungal Properties
- The synthesis and evaluation of fluoro-substituted sulphonamide benzothiazole derivatives, including compounds similar to 3-fluoro-N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)benzamide, have revealed significant antimicrobial properties. These compounds were tested against various microbes and showed promising results (Jagtap, Jaychandran, Sreenivasa, & Sathe, 2010).
- Another study focused on the antimycobacterial activity of fluorinated benzothiazolo imidazole compounds. These synthesized compounds demonstrated effective anti-microbial activities, indicating the potential of similar fluoro-benzothiazole compounds in treating bacterial infections (Sathe, Jayachandran, Sreenivasa, & Jagtap, 2011).
Biological and Pharmacological Screening
- Research on bioactive heterocycles, such as fluoro-substituted benzothiazoles, has shown their potential as antimicrobial agents. These compounds, including derivatives of this compound, were synthesized and characterized, displaying significant in vitro antimicrobial activity against various pathogens (Desai, Vaghani, & Shihora, 2013).
Fluorescence and Sensing Applications
- A study on the synthesis and fluorescence properties of benzothiazol-2-ylquinoline derivatives, related to the chemical structure of interest, indicated potential applications in sensitive thiol detection and quantitation, as well as in fluorescent protein bioconjugates (Nair & Rajasekharan, 2004).
- The development of fluorogenic chemodosimeters derived from 8-hydroxyquinoline-benzothiazole, similar in structure to the compound , demonstrated highly selective fluorescence enhancing properties. This suggests potential applications in sensitive and selective signaling in biochemical research (Song et al., 2006).
Antitumor and Antiviral Properties
- The synthesis of fluorine-containing benzamide analogs, which share structural similarities with the compound , has been explored for imaging sigma-2 receptor status in solid tumors using positron emission tomography (PET). This highlights the potential of fluoro-benzamide compounds in oncology diagnostics and research (Tu et al., 2007).
- In hepatitis B research, the synthesis of 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate was examined for its potential as an inhibitor, demonstrating nanomolar inhibitory activity against HBV. This signifies the utility of similar compounds in antiviral research (Ivachtchenko et al., 2019).
properties
IUPAC Name |
3-fluoro-N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O4S2/c19-13-3-1-2-12(10-13)17(23)21-18-20-15-5-4-14(11-16(15)27-18)28(24,25)22-6-8-26-9-7-22/h1-5,10-11H,6-9H2,(H,20,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDQLOFVUODEOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)C4=CC(=CC=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl (2E)-3-[3,5-bis(trifluoromethyl)phenyl]-3-[(2-{[(1E)-1-[3,5-bis(trifluoromethyl)phenyl]-3-ethoxy-3-oxoprop-1-en-1-yl]amino}ethyl)amino]prop-2-enoate](/img/structure/B2377877.png)

![2-[1-(3-Methylimidazole-4-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2377883.png)
![3-amino-N-(4-bromo-3-methylphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2377884.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2377887.png)

![1-(4-Butoxybenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2377891.png)
![3-[(Methylamino)methyl]benzamide hydrochloride](/img/structure/B2377892.png)
![9-benzyl-3-[(4-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2377893.png)


![Ethyl 2-[6-(3-chloro-4-methylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2377897.png)
![3-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2377899.png)
